O-[3-[(3-bromophenyl)carbamoyl]phenyl] morpholine-4-carbothioate
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Overview
Description
O-[3-[(3-bromophenyl)carbamoyl]phenyl] morpholine-4-carbothioate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a morpholine ring, a bromophenyl group, and a carbothioate moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[3-[(3-bromophenyl)carbamoyl]phenyl] morpholine-4-carbothioate typically involves multiple steps, starting with the preparation of the bromophenyl intermediate The bromophenyl group is introduced through a bromination reaction, followed by the formation of the carbamoyl group via a reaction with an appropriate amine
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as bromination, amination, and thioesterification, followed by purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
O-[3-[(3-bromophenyl)carbamoyl]phenyl] morpholine-4-carbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
O-[3-[(3-bromophenyl)carbamoyl]phenyl] morpholine-4-carbothioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of O-[3-[(3-bromophenyl)carbamoyl]phenyl] morpholine-4-carbothioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a similar amine functional group.
Phenylmethanamine: Another compound with a phenyl group attached to an amine.
Uniqueness
O-[3-[(3-bromophenyl)carbamoyl]phenyl] morpholine-4-carbothioate is unique due to its combination of a bromophenyl group, a carbamoyl moiety, and a morpholine ring
Properties
IUPAC Name |
O-[3-[(3-bromophenyl)carbamoyl]phenyl] morpholine-4-carbothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3S/c19-14-4-2-5-15(12-14)20-17(22)13-3-1-6-16(11-13)24-18(25)21-7-9-23-10-8-21/h1-6,11-12H,7-10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMIWEPTWWAQOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)OC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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